molecular formula C14H23N5O2 B5504861 N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)propanamide

N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)propanamide

Cat. No.: B5504861
M. Wt: 293.36 g/mol
InChI Key: YACFOXBJPPOIIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)propanamide is a useful research compound. Its molecular formula is C14H23N5O2 and its molecular weight is 293.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 293.18517499 g/mol and the complexity rating of the compound is 323. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Anticonvulsant Activity : Research by Kamiński et al. (2015) in the Journal of Medicinal Chemistry explored hybrid molecules combining chemical fragments of well-known antiepileptic drugs, including compounds similar to N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)propanamide. They found that some of these compounds displayed a broad spectrum of anticonvulsant activity across different seizure models without impairing motor coordination, indicating potential for epilepsy treatment (Kamiński et al., 2015).

  • Antiviral Agents : A study by Dvořáková et al. (1996) in the Journal of Medicinal Chemistry synthesized derivatives of N-(2-(phosphonomethoxy)ethyl) nucleotide analogues, which are structurally related to this compound. These compounds were evaluated for their antiviral activity, with one of them showing effectiveness against varicella zoster virus, cytomegalovirus, and Moloney murine sarcoma virus (Dvořáková et al., 1996).

  • Cancer Treatment : Certal et al. (2014) in the Journal of Medicinal Chemistry described the development of PI3Kβ-specific inhibitors, including a compound similar to this compound, for treating PTEN-deficient cancers. The compound demonstrated significant in vivo activity in a cancer model, suggesting its potential as a cancer therapeutic agent (Certal et al., 2014).

  • Antibacterial Activity : Zhi et al. (2005) in the Journal of Medicinal Chemistry synthesized and evaluated 3-substituted-6-(3-ethyl-4-methylanilino)uracils, structurally related to this compound, for their antibacterial activity. Some of these compounds were found to be potent inhibitors of bacterial DNA polymerase and showed effectiveness against Gram-positive bacteria in culture (Zhi et al., 2005).

  • Malaria Treatment : Norcross et al. (2019) in Chemmedchem described the optimization of an aminoacetamide scaffold leading to a compound with low-nanomolar activity against Plasmodium falciparum, the malaria parasite. This compound, structurally similar to this compound, could be a potential lead for malaria treatment (Norcross et al., 2019).

Properties

IUPAC Name

N-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O2/c1-3-14(20)16-5-4-15-12-10-13(18-11(2)17-12)19-6-8-21-9-7-19/h10H,3-9H2,1-2H3,(H,16,20)(H,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACFOXBJPPOIIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCNC1=CC(=NC(=N1)C)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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